Lipophilicity Differential (XLogP3) Between 1-Cyclohexyl-5-methoxy-2-methyl-1H-indene and its Des-Methoxy Analog
The target compound displays a computed XLogP3 of 5.1, while its des-methoxy analog 1-cyclohexyl-2-methyl-1H-indene (CAS 646507-68-8) exhibits a marginally higher XLogP3 of 5.2 [1][2]. The lower lipophilicity of the target arises from the electron-donating methoxy group, which simultaneously introduces a hydrogen-bond acceptor site absent in the analog.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.1 |
| Comparator Or Baseline | 1-Cyclohexyl-2-methyl-1H-indene: XLogP3 5.2 |
| Quantified Difference | Δ = –0.1 (target less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2021.05.07) [1][2] |
Why This Matters
Even a ΔXLogP3 of –0.1 can shift predicted membrane permeability and oral absorption metrics, making the target better suited for lead series where a balance between lipophilicity and aqueous solubility is required.
- [1] PubChem. CID 71379323: 1-Cyclohexyl-5-methoxy-2-methyl-1H-indene. https://pubchem.ncbi.nlm.nih.gov/compound/71379323. View Source
- [2] PubChem. CID 71379324: 1-Cyclohexyl-2-methyl-1H-indene. https://pubchem.ncbi.nlm.nih.gov/compound/71379324. View Source
